16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- is a complex organic compound with the molecular formula C15H15N. This compound is characterized by its unique tricyclic structure, which includes multiple aromatic rings and a nitrogen atom integrated into the ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the tricyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol (EtOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- involves its interaction with specific molecular targets. The nitrogen atom in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
16-Azatricyclo[9.2.2.1(4,8)]hexadeca-4,6,8(16),11,13,14-hexaene: Similar structure but lacks the methyl group.
Tricyclo[9.2.2.14,8]hexadeca-4,6,8(16),11,13,14-hexaene: Similar tricyclic structure but different functional groups.
Uniqueness
The uniqueness of 16-Azatricyclo(9.2.2.14,8)hexadeca-4,6,8(16),11,13,14-hexaene,6-methyl- lies in its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
70389-16-1 |
---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
6-methyl-16-azatricyclo[9.2.2.14,8]hexadeca-1(14),4,6,8(16),11(15),12-hexaene |
InChI |
InChI=1S/C16H17N/c1-12-10-15-8-6-13-2-3-14(5-4-13)7-9-16(11-12)17-15/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
UXDDIFNUJIKZHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C1)CCC3=CC=C(CC2)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.